4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid is a complex organic compound characterized by its specific structural features. The compound consists of a benzoic acid moiety linked to an amino group, which is further connected to a heptenoic acid derivative that contains a sugar moiety. Its molecular formula is C20H27NO7, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .
The chemical reactivity of 4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid can be attributed to its functional groups. The benzoic acid part can undergo typical carboxylic acid reactions such as esterification and amidation. The amino group can participate in nucleophilic substitution reactions. Additionally, the heptenoic acid moiety may be involved in addition reactions due to the presence of a double bond.
This compound exhibits notable biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects. Studies have indicated that compounds with similar structures often show potential as therapeutic agents against various pathogens and inflammatory conditions. The presence of the sugar moiety may enhance its bioactivity by facilitating interaction with biological targets .
The synthesis of 4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid typically involves multi-step organic synthesis techniques. Key steps may include:
4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid has potential applications in pharmaceuticals and biotechnology. Its antimicrobial properties suggest it could be developed into a therapeutic agent for treating infections. Furthermore, its anti-inflammatory effects may make it useful in developing treatments for inflammatory diseases.
Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways related to inflammation and infection control. These interactions could provide insights into its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(3,6-Dideoxy-alpha-L-arabino-hexopyranosyloxy)-2-heptenoic acid | Contains a sugar moiety and double bond | Lacks the benzoic acid component |
| Acylaminobenzoic acids | General class including various acyl substitutions | Varies widely in biological activity |
| Aminoglycosides | Composed of sugars and amino groups | Primarily used as antibiotics |
The uniqueness of 4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid lies in its specific combination of a benzoic acid framework with a unique heptenoic acid and sugar derivative structure, potentially enhancing its biological activity compared to other similar compounds .
The benzoic acid moiety forms the foundational scaffold of the compound, characterized by a benzene ring substituted at the para-position with both an amino group (–NH–) and a carboxyl group (–COOH). This configuration aligns with the structure of para-aminobenzoic acid (PABA), a well-studied aromatic compound involved in folate biosynthesis and ultraviolet (UV) absorption. The amino group at the para-position serves as the attachment site for the hept-2-enoyl side chain, while the carboxyl group contributes to the molecule’s acidity and hydrogen-bonding potential.
Substitution patterns on the benzene ring are critical for electronic delocalization. The electron-donating amino group and electron-withdrawing carboxyl group create a resonance-stabilized system, enhancing the compound’s stability. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic analyses of analogous PABA derivatives reveal distinct absorption bands for the –NH (≈3300 cm⁻¹) and –COOH (≈1700 cm⁻¹) groups, which would similarly manifest in this compound. The para-substitution ensures minimal steric hindrance, allowing the heptenoyl and sugar moieties to adopt low-energy conformations.
| Functional Group | Role in Structure | Spectroscopic Signature |
|---|---|---|
| –NH₂ (amino) | Nucleophilic site | δ ~6.5 ppm (¹H NMR) |
| –COOH (carboxyl) | Acidic proton | ν ≈1700 cm⁻¹ (IR) |
The (2E,6R)-hept-2-enoyl group bridges the benzoic acid and sugar moieties via an amide bond. The 2E designation indicates a trans configuration across the double bond at position 2, which imposes rigidity and planar geometry on this segment. This configuration minimizes steric clashes between the substituents on C2 and C3, favoring an extended conformation that orients the sugar moiety away from the aromatic ring.
The 6R stereocenter introduces chirality at the sixth carbon of the heptenoyl chain. Computational modeling of similar α,β-unsaturated amides demonstrates that the R configuration at C6 positions the sugar group equatorially relative to the double bond, reducing torsional strain. Nuclear Overhauser effect (NOE) data from related compounds suggest that this arrangement fosters favorable van der Waals interactions between the sugar’s hydrophobic deoxy groups and the heptenoyl backbone.
The amide linkage itself adopts a trans configuration, as evidenced by coupling constants (³Jₐᵦ ≈10–14 Hz) in NMR studies of analogous structures. This trans arrangement maximizes resonance stabilization between the amide carbonyl and the adjacent double bond, enhancing the compound’s thermodynamic stability.
The 3,6-dideoxy-α-L-arabino-hexopyranosyl moiety is a modified sugar residue that distinguishes this compound from simpler PABA derivatives. The absence of hydroxyl groups at C3 and C6 reduces polarity, increasing the molecule’s lipophilicity and potentially enhancing membrane permeability. The α-L-arabino configuration specifies the stereochemistry of the remaining hydroxyl groups (C2 and C4 in the axial position, C1 in the equatorial position), which dictates the sugar’s puckered conformation and interaction with biological targets.
Comparative studies of dideoxy sugars in ascarosides—a class of nematode pheromones—reveal that the 3,6-dideoxy modification disrupts hydrogen-bonding networks, favoring hydrophobic interactions with proteins or lipids. In this compound, the sugar’s α-anomeric configuration orients the glycosidic oxygen (linking it to the heptenoyl group) axially, creating a steric shield that may protect the glycosidic bond from hydrolysis.
| Sugar Feature | Structural Impact |
|---|---|
| 3,6-Dideoxy modification | Increased lipophilicity |
| α-L-arabino configuration | Axial-equatorial hydroxyl arrangement |
| Hexopyranosyl ring | Chair conformation with C1 equatorial |